molecular formula C15H9NO3 B11863593 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde CAS No. 848006-62-2

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde

Cat. No.: B11863593
CAS No.: 848006-62-2
M. Wt: 251.24 g/mol
InChI Key: JYMYLEVOHJAVED-UHFFFAOYSA-N
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Description

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde is a heterocyclic compound featuring a quinoline core substituted at position 3 with a carbaldehyde group and at position 5 with a furan-2-carbonyl moiety. The quinoline-3-carbaldehyde framework is recognized as an electron-deficient system, making it a strong electron acceptor in donor-π-acceptor (D-π-A) architectures . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, particularly in synthesizing derivatives with tailored electronic or pharmacological profiles .

Properties

CAS No.

848006-62-2

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

5-(furan-2-carbonyl)quinoline-3-carbaldehyde

InChI

InChI=1S/C15H9NO3/c17-9-10-7-12-11(3-1-4-13(12)16-8-10)15(18)14-5-2-6-19-14/h1-9H

InChI Key

JYMYLEVOHJAVED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)C=O)C(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF and POCl3 is used to introduce the formyl group at the 3-position of the quinoline ring . The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Oxidation: 5-(Furan-2-carbonyl)quinoline-3-carboxylic acid

    Reduction: 5-(Furan-2-carbonyl)quinoline-3-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde, highlighting variations in substituents and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Biological/Electronic Properties Reference ID
5-(Furan-2-carbonyl)quinoline-3-carbaldehyde C₁₅H₉NO₃ 251.24 g/mol Quinoline-3-carbaldehyde, Furan-2-carbonyl Condensation with acetic acid catalyst Electron acceptor in D-π-A systems
2-(5-Methylfuran-2-yl)quinoline-4-carboxamide C₁₆H₁₃N₂O₂ 277.29 g/mol Quinoline-4-carboxamide, 5-methylfuran Amide coupling reactions Kinase inhibition (e.g., CBKinase1)
Methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylate C₁₇H₁₃N₂O₄ 309.30 g/mol Pyrazole-3-carboxylate, Furan-2-carbonyl One-pot condensation, SOCl₂-mediated acylation Analgesic activity (surpasses metamizole)
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde C₁₂H₉ClO₃ 236.65 g/mol 3-Chloro-4-methoxyphenyl, Furan-2-carbaldehyde Friedel-Crafts acylation or direct substitution Not reported; likely used in further derivatization
Quinoline-2-carbaldehyde C₁₀H₇NO 157.17 g/mol Quinoline-2-carbaldehyde Vilsmeier-Haack reaction Intermediate in ligand synthesis
Key Observations:

Electron-Accepting Capacity: Quinoline-3-carbaldehyde derivatives (e.g., the target compound) exhibit stronger electron-deficient character compared to quinoline-2-carbaldehyde analogs due to the electron-withdrawing aldehyde group at position 3 .

Biological Activity: The presence of a furan-2-carbonyl group correlates with enhanced bioactivity. For instance, methyl 5-aryl-1-(furan-2-carbonyl)-pyrazole-3-carboxylates demonstrate superior analgesic effects compared to non-furan analogs .

Synthetic Flexibility : The target compound’s synthesis via condensation reactions (e.g., with pyrazole carbohydrazides ) contrasts with SOCl₂-mediated acylation methods used for furan-carbonyl chloride intermediates .

Physicochemical Properties

  • Stability : Furan-containing compounds are prone to oxidative degradation under acidic conditions, necessitating stabilization via electron-withdrawing substituents (e.g., chloro or methoxy groups) .

Biological Activity

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde, a compound derived from the quinoline family, has garnered attention in recent years for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by research findings and data tables.

Chemical Structure and Synthesis

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde features a furan ring attached to a quinoline structure, which is known for its pharmacological significance. The synthesis of this compound typically involves multicomponent reactions, where furan derivatives are combined with quinoline precursors under specific conditions to yield the desired product.

Synthetic Pathway

The general synthetic route can be outlined as follows:

  • Starting Materials : Furan-2-carboxylic acid and quinoline-3-carbaldehyde.
  • Reagents : Use of catalysts such as triethylamine or acetic acid to facilitate the reaction.
  • Reaction Conditions : Heating under reflux for several hours.
  • Purification : Crystallization or chromatography to isolate the product.

Antimicrobial Properties

Research indicates that 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde exhibits significant antimicrobial activity. In a study assessing various derivatives against bacterial strains, it was found that this compound showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.4 µM
Escherichia coli16.1 µM
Bacillus cereus16.4 µM
Klebsiella pneumoniae16.5 µM

These findings suggest its potential as an antibacterial agent, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde have also been investigated. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer).
  • Results : Significant reduction in cell viability was observed at concentrations above 20 µM after 48 hours of treatment.

The mechanism by which 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde exerts its biological effects is believed to involve:

  • Intercalation into DNA : The planar structure allows it to intercalate between DNA bases, disrupting replication.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Study on Antimicrobial Efficacy

A recent study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of several quinoline derivatives, including 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde. The study utilized a broth microdilution method to determine MIC values against various pathogens.

Cardioprotective Effects

In another study focusing on cardiomyocyte protection, derivatives similar to 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde were tested for their ability to protect against doxorubicin-induced toxicity in H9c2 cardiomyocytes. The results indicated that certain derivatives significantly improved cell viability compared to untreated controls .

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